3-(4-methoxyphenyl)-7-((4-(trifluoromethyl)benzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine
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Overview
Description
The compound “3-(4-methoxyphenyl)-7-((4-(trifluoromethyl)benzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine” contains several functional groups including a methoxy group (-OCH3), a trifluoromethyl group (-CF3), a benzyl group (C6H5CH2-), a thioether group (-S-), a triazolo group, and a pyrimidine group .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The trifluoromethyl group is a functional group that has the formula -CF3 .Chemical Reactions Analysis
The chemical reactions of this compound would depend on the conditions and the reagents used. The trifluoromethyl group, for example, is often used in pharmaceuticals and can be used to adjust the steric and electronic properties of a lead compound .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure and the functional groups present. For example, the trifluoromethyl group is known to have significant electronegativity .Scientific Research Applications
HIV Reverse Transcriptase Inhibitors:
Quantitative Structure–Activity Relationship (QSAR) Studies
- Researchers have explored the anti-proliferation effect of [1,2,3]triazolo[4,5-d]pyrimidine derivatives. QSAR studies help predict their efficacy against gastric cancer .
Solubility Enhancement
Mechanism of Action
Target of Action
Similar compounds have been tested for antiproliferative activities against various human cancer cell lines . This suggests that the compound might interact with targets involved in cell proliferation and growth.
Mode of Action
These interactions can lead to changes in the conformation and function of the target proteins, thereby affecting their biological activities .
Biochemical Pathways
Given its potential antiproliferative activity, it might influence pathways related to cell cycle regulation, apoptosis, and dna repair .
Result of Action
Based on its potential antiproliferative activity, it might inhibit the growth of cancer cells, induce cell cycle arrest, or promote apoptosis .
properties
IUPAC Name |
3-(4-methoxyphenyl)-7-[[4-(trifluoromethyl)phenyl]methylsulfanyl]triazolo[4,5-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F3N5OS/c1-28-15-8-6-14(7-9-15)27-17-16(25-26-27)18(24-11-23-17)29-10-12-2-4-13(5-3-12)19(20,21)22/h2-9,11H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGICXGYPAXMNJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(C(=NC=N3)SCC4=CC=C(C=C4)C(F)(F)F)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F3N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-methoxyphenyl)-7-((4-(trifluoromethyl)benzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine |
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